molecular formula C16H14N2O2 B3931186 N-(4-cyanophenyl)-2-phenoxypropanamide

N-(4-cyanophenyl)-2-phenoxypropanamide

Cat. No.: B3931186
M. Wt: 266.29 g/mol
InChI Key: NLYPNIQQKAJYHP-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-phenoxypropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenoxy group at the second carbon and a 4-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 266.30 g/mol.

This compound is hypothesized to exhibit pharmacological activity due to structural similarities to other amide derivatives, such as enzyme inhibition (e.g., kinase or protease targets) or receptor modulation .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12(20-15-5-3-2-4-6-15)16(19)18-14-9-7-13(11-17)8-10-14/h2-10,12H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYPNIQQKAJYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-phenoxypropanamide typically involves the reaction of 4-cyanophenylamine with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Molecular Formula Key Structural Differences Biological Impact
N-(4-acetylphenyl)-2-phenoxypropanamide C₁₇H₁₇NO₃ Acetyl (-COCH₃) instead of cyano (-CN) Reduced polarity; altered receptor binding due to ketone vs. nitrile group.
N-(4-fluorophenyl)-2-phenoxypropanamide C₁₅H₁₄FNO₂ Fluorine (-F) instead of cyano (-CN) Enhanced metabolic stability but weaker electron-withdrawing effects.
N-(4-chlorophenyl)-2-phenoxypropanamide C₁₅H₁₄ClNO₂ Chlorine (-Cl) instead of cyano (-CN) Increased lipophilicity; potential for improved membrane permeability.

Variations in the Propanamide Chain

Compound Name Molecular Formula Key Structural Differences Biological Impact
N-(4-cyanophenyl)-2-methylprop-2-enamide C₁₂H₁₁N₂O Propenamide chain instead of phenoxypropanamide Reduced steric bulk; possible higher reactivity but shorter half-life.
N-(4-cyanophenyl)-3-phenoxypropanamide C₁₆H₁₄N₂O₂ Phenoxy group at third carbon instead of second Altered conformational flexibility; may affect target binding kinetics.

Key Insight: The 2-phenoxypropanamide structure balances rigidity and flexibility, optimizing interactions with enzyme active sites compared to shorter or more rigid chains .

Compounds with Additional Rings or Moieties

Compound Name Molecular Formula Key Structural Differences Biological Impact
2-{4-[(4-cyanophenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide C₁₈H₂₆N₄O Piperazine ring added to the structure Enhanced solubility and CNS penetration due to piperazine’s basicity.
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide C₁₉H₁₇N₃O₃S Thiazole ring instead of cyanophenyl Diversified target profile (e.g., antimicrobial vs. anticancer).

Key Insight: The absence of complex heterocycles in N-(4-cyanophenyl)-2-phenoxypropanamide simplifies synthesis while maintaining target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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